molecular formula C22H21N5O3S B12147510 N-(2-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12147510
M. Wt: 435.5 g/mol
InChI Key: ASMVSGWGUCCDKY-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a combination of aromatic rings, triazole, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions The process begins with the preparation of the triazole ring, which is then functionalized with furan-2-ylmethyl and pyridin-3-yl groups

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities while maintaining high quality standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Aromatic substitution reactions can occur on the phenyl, furan, and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, disrupting biological pathways critical for the survival of pathogens or cancer cells. The triazole ring and sulfanyl group play crucial roles in binding to these targets, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxyphenyl)-N’-(4-nitrophenyl)acetamidine
  • N-(4-butylphenyl)-2-(4-nitrophenyl)acetamide
  • N-(4-(acetylamino)-2-methoxyphenyl)acetamide

Uniqueness

N-(2-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring, furan, and pyridine moieties, along with the sulfanyl group, distinguishes it from other similar compounds, potentially offering enhanced activity and selectivity in various applications.

Properties

Molecular Formula

C22H21N5O3S

Molecular Weight

435.5 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H21N5O3S/c1-2-29-19-10-4-3-9-18(19)24-20(28)15-31-22-26-25-21(16-7-5-11-23-13-16)27(22)14-17-8-6-12-30-17/h3-13H,2,14-15H2,1H3,(H,24,28)

InChI Key

ASMVSGWGUCCDKY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CN=CC=C4

Origin of Product

United States

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